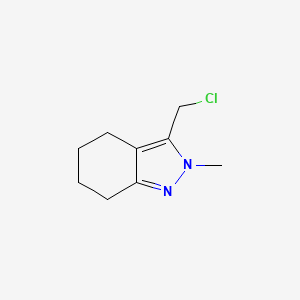

3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole” is a derivative of indazole, which is a type of organic compound containing a benzene ring fused to a pyrazole ring . The “3-(chloromethyl)” part suggests the presence of a chloromethyl group (-CH2Cl) attached to the third carbon of the indazole ring . The “2-methyl” indicates a methyl group (-CH3) attached to the second carbon of the indazole ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as density, color, hardness, melting and boiling points, and electrical conductivity could be determined through experimental analysis .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A study by Polo et al. (2016) outlines an efficient microwave-assisted synthesis of tetrahydroindazoles, including derivatives similar to 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole. This method results in improved yields and shortened reaction times, demonstrating a green approach to synthesizing these compounds. The derivatives were characterized using spectroscopic techniques and evaluated for antioxidant activity (Polo et al., 2016).

Structural Studies

Teichert et al. (2007) investigated the structures of NH-indazoles, including those similar to the subject compound, using X-ray crystallography and magnetic resonance spectroscopy. They discovered unique crystal structures, providing insight into the molecular behavior of these compounds (Teichert et al., 2007).

Herbicidal Applications

Hwang et al. (2005) synthesized a series of tetrahydro-2H-indazole derivatives, closely related to the compound , for use as herbicides in paddy fields. They found that certain derivatives exhibited potent herbicidal activity and rice selectivity under greenhouse and field conditions (Hwang et al., 2005).

Catalysis

A study by Bovens et al. (1993) explored the use of an optically active pyrazole, related to tetrahydro-2H-indazole, as a ligand in palladium-catalyzed allylic alkylations. This research contributes to the understanding of asymmetric synthesis involving indazole derivatives (Bovens et al., 1993).

Antimicrobial and Anti-inflammatory Activities

Gein et al. (2019) synthesized novel tetrahydro-2H-indazole derivatives and tested them for antimicrobial, analgesic, and anti-inflammatory activities. Their findings suggest potential therapeutic applications for these compounds (Gein et al., 2019).

Antibacterial and Antifungal Properties

Panda et al. (2022) examined the indazole scaffold, including tetrahydro-2H-indazole derivatives, for its antibacterial and antifungal properties. They found significant activity against various bacterial and fungal strains, highlighting the compound's potential in antimicrobial applications (Panda et al., 2022).

Antioxidant and Enzyme Inhibition

Khan et al. (2017) researched coordination compounds of tetrahydro-1H-indazole with various metals, testing them for antimicrobial, antioxidant, and enzyme inhibition activities. Their findings indicate the potential of these compounds in therapeutic and biochemical applications (Khan et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydroindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJBPSSRFJAZQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1435066.png)

![4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1435071.png)

![N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide](/img/structure/B1435075.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride](/img/structure/B1435083.png)